1-(2-Bromo-1-propoxyethyl)-2-methylbenzene

Description

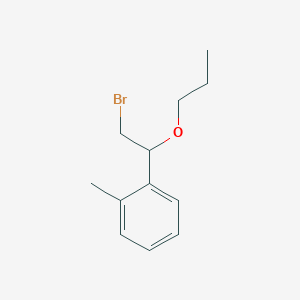

1-(2-Bromo-1-propoxyethyl)-2-methylbenzene is a brominated aromatic compound featuring a methyl-substituted benzene ring with a 2-bromo-1-propoxyethyl substituent. The compound’s structure combines an ether-linked bromoalkyl chain with steric hindrance from the ortho-methyl group on the benzene ring, which may influence its chemical behavior and applications in organic synthesis.

Properties

Molecular Formula |

C12H17BrO |

|---|---|

Molecular Weight |

257.17 g/mol |

IUPAC Name |

1-(2-bromo-1-propoxyethyl)-2-methylbenzene |

InChI |

InChI=1S/C12H17BrO/c1-3-8-14-12(9-13)11-7-5-4-6-10(11)2/h4-7,12H,3,8-9H2,1-2H3 |

InChI Key |

FADMMUCTHCLFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(CBr)C1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Halogenation and Alkylation on Aromatic Ring

The aromatic bromine substitution at the ortho position relative to the methyl group is commonly introduced via electrophilic aromatic substitution, specifically bromination. The methyl group is an activating ortho/para-directing substituent, facilitating selective bromination at the ortho position.

Bromination of 2-methylbenzene (o-xylene) derivatives: Bromination can be conducted using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) to selectively brominate the aromatic ring at the ortho position to the methyl substituent.

Friedel–Crafts alkylation: Introduction of the methyl group on the benzene ring can be achieved by Friedel–Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as catalyst, if starting from benzene.

Introduction of the 2-Bromo-1-propoxyethyl Side Chain

The side chain containing the propoxy group and bromine atom is introduced through a sequence involving ether formation and halogenation:

Etherification: The propoxy group is introduced by reacting an appropriate brominated intermediate with propanol or a propoxy-containing nucleophile under basic conditions. For example, reaction of 2-bromo-1-(2-bromopropoxy)ethyl intermediates with potassium carbonate in acetonitrile has been employed in related compounds.

Halogenation of side chain: The bromine atom on the side chain carbon adjacent to the ether oxygen can be introduced by bromination of the corresponding alcohol or by using brominated alkyl halides in nucleophilic substitution reactions.

Representative Synthetic Route (Literature-Based)

A modified synthetic approach similar to that used for related compounds (e.g., pyrazole analogues of SKF-96365) involves:

Starting material: 2-bromoacetophenone or 2-bromo-1-(4-methoxyphenyl)ethan-1-one derivatives.

Nucleophilic substitution: Reaction with potassium carbonate in acetonitrile at room temperature with a suitable nucleophile (e.g., propanol derivatives) to form ether-linked intermediates.

Halogenation: Introduction of bromine on the side chain carbon via reaction with alkyl halides such as 3-phenylpropyl bromide or similar brominated alkyl halides, under heating (50 °C) for 48–72 hours in the presence of bases like KOH in solvents such as DMSO or DMF.

Purification: Work-up includes aqueous washes, drying, and chromatographic purification to isolate the desired product.

Optimization Parameters

The reaction conditions influencing yield and purity include:

Alternative Synthetic Considerations

Use of brominated alkyl halides: Direct alkylation with 1-bromo-2-propoxyethyl bromide derivatives can be employed to introduce the side chain, followed by aromatic substitution.

Protection/deprotection strategies: If sensitive functional groups are present, protecting groups may be used during multi-step synthesis to avoid side reactions.

Microwave-assisted synthesis: Some aromatic bromination and etherification reactions have been successfully accelerated using microwave irradiation in sealed vials under inert atmosphere.

Data Tables Summarizing Key Preparation Methods

Chemical Reactions Analysis

1-(2-Bromo-1-propoxyethyl)-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Bromo-1-propoxyethyl)-2-methylbenzene has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic routes.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block for drug discovery.

Medicine: It is explored for its potential therapeutic properties and is used in the synthesis of medicinal compounds.

Industry: The compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it reactive towards nucleophiles. This reactivity allows the compound to modify biological molecules and pathways, leading to its various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Molecular Weight : The bromoalkoxy chain in this compound increases its molecular weight compared to simpler benzyl bromides like 2-methylbenzyl bromide (185.06 vs. ~229–308 g/mol) .

- Boiling Points : Longer alkyl chains and bromine substituents elevate boiling points. For example, 1-(3-bromopropoxy)-2-methylbenzene boils at 140–146°C under reduced pressure, higher than 2-methylbenzyl bromide (197–199°C at atmospheric pressure) .

Nucleophilic Substitution

- Bromoalkoxy vs. Benzyl Bromides : The bromine in this compound is part of an ether-linked alkyl chain, making it less reactive in SN₂ reactions compared to 2-methylbenzyl bromide, where bromine is directly attached to the benzylic carbon . However, the ether oxygen may stabilize transition states in neighboring group participation mechanisms.

- Comparison with Chlorinated Analogs : 2-Methylbenzyl chloride (C₈H₉Cl, MW 140.61 g/mol) exhibits lower reactivity in nucleophilic substitutions due to the weaker leaving group (Cl⁻ vs. Br⁻) .

Reductive and Elimination Reactions

- Reductive N-Heterocyclization : Electron-withdrawing groups (e.g., nitro) on styrylbenzene derivatives facilitate reductive cyclization to indoles, but steric hindrance from ortho-methyl groups reduces yields (e.g., 1-(2-nitrostyryl)-2-methylbenzene yields 2d at slightly lower efficiency) .

Biological Activity

1-(2-Bromo-1-propoxyethyl)-2-methylbenzene, also known as a brominated aromatic compound, has garnered attention for its potential biological activities. This article provides a detailed examination of the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H15BrO

- Molecular Weight : 255.15 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The bromine atom in the structure may facilitate interactions with proteins and enzymes, influencing signaling pathways and potentially leading to cytotoxic effects.

Antimicrobial Properties

Brominated compounds are well-known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor Effects | Demonstrated reduced viability in cancer cell lines treated with brominated compounds similar to this compound. |

| Study 2 | Antimicrobial Activity | Showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study 3 | Mechanistic Insights | Investigated the interaction of brominated compounds with DNA, suggesting potential mutagenic effects that warrant further investigation. |

Notable Research

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of brominated compounds, highlighting how modifications to the aromatic ring can enhance biological activity. The findings suggest that the presence of a bromine atom can increase lipophilicity, potentially improving cellular uptake and efficacy against target cells .

Toxicological Considerations

While the biological activities of this compound are promising, it is crucial to consider its toxicity profile. Brominated compounds have been associated with adverse effects in mammalian systems, including potential neurotoxicity and endocrine disruption. Further toxicological assessments are essential to establish safety margins for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromo-1-propoxyethyl)-2-methylbenzene?

- Methodological Answer : Synthesis typically involves multi-step organic reactions.

-

Etherification : A propoxy group is introduced via nucleophilic substitution using 3-bromopropanol under basic conditions (e.g., NaH in THF at 0–5°C).

-

Alkylation : Subsequent bromination at the ethyl position employs N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) at 80°C .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation (70°C at 0.15 mmHg) ensures high purity .

Key Reaction Conditions Catalyst: NaH, AIBN Solvents: THF, CCl₄ Temperature: 0–80°C

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H NMR : Peaks at δ 2.73–3.07 (AB pattern, aromatic protons), δ 6.50 (t, ethyl-CH₂Br), and δ 7.07 (t, methoxy group) confirm substitution patterns .

- Mass Spectrometry : Molecular ion peak at m/z 287.19 (C₁₃H₁₉BrO₂) with fragmentation patterns indicating bromine loss (Δ m/z 80) .

- IR Spectroscopy : Stretching vibrations at 650 cm⁻¹ (C-Br) and 1100 cm⁻¹ (C-O) .

Q. What physical properties are critical for handling this compound?

- Methodological Answer :

- Boiling Point : 140–146°C at 18 mmHg .

- Solubility : Lipophilic (soluble in DCM, THF; insoluble in water).

- Safety : Use gloves and eye protection; avoid inhalation (irritant) .

Advanced Research Questions

Q. What factors influence regioselectivity in nucleophilic substitution at the bromine site?

- Methodological Answer :

- Steric Effects : Bulky groups near the bromine hinder SN2 mechanisms, favoring radical or SN1 pathways .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions .

- Reagent Choice : NaI (soft nucleophile) prefers bromine substitution, while KF (hard) may target other electrophilic sites .

Q. How does the electronic environment of the benzene ring affect cross-coupling reactivity?

- Methodological Answer :

- Electron-Donating Groups (e.g., methyl) : Activate the ring for electrophilic substitution but deactivate toward Suzuki-Miyaura coupling. Use Pd(OAc)₂ with SPhos ligand to enhance reactivity .

- Meta-Directing Effects : The propoxyethyl group directs incoming electrophiles to the para position, confirmed by X-ray crystallography .

Q. What computational methods model this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinity to enzymes (e.g., cytochrome P450). The bromine atom’s electronegativity enhances halogen bonding .

- DFT Calculations : B3LYP/6-31G(d) level optimizes geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Comparative Studies : Test analogs (e.g., 1-(2-chloroethyl) derivatives) under identical conditions to isolate substituent effects .

- Dose-Response Analysis : Use Hill plots to differentiate between true activity and assay artifacts (e.g., solubility limits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.